4,5-二氢白屈菜碱 A

描述

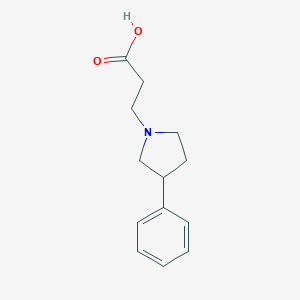

4,5-Dihydroblumenol A is a norisoprenoid . It can be isolated from Pavonia multiflora A. ST-HIL .

Molecular Structure Analysis

The molecular formula of 4,5-Dihydroblumenol A is C13H22O3 . Its average mass is 226.312 Da and its monoisotopic mass is 226.156891 Da .Physical And Chemical Properties Analysis

The density of 4,5-Dihydroblumenol A is approximately 1.1±0.1 g/cm3 . Its boiling point is around 345.7±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 68.3±6.0 kJ/mol . The flash point is 177.1±24.4 °C . The index of refraction is 1.542 .科学研究应用

从多花山矾中分离

4,5-二氢白屈菜碱 A 是一种新的降异戊二烯类化合物,首次从山矾科植物多花山矾中分离出来 . 这是该科首次报道 C-13 型代谢产物 .

从多花蔷薇中分离

这种化合物也从多花蔷薇的草药中分离出来 . 多花蔷薇是蔷薇属的一种,以其潜在的药用价值而闻名。

从多花木槿中分离

This compound 也可以从多花木槿中分离出来。 ST-HIL,锦葵科植物 .

作用机制

Target of Action

4,5-Dihydroblumenol A is a norisoprenoid . It has been shown to have significant inhibitory effects against HepG2 cells transected with cloned hepatitis B virus DNA . Therefore, its primary target is HepG2 cells infected with hepatitis B virus.

Mode of Action

Its inhibitory effects against hepg2 cells suggest that it may interact with cellular components or processes that are crucial for the survival or replication of hepatitis b virus within these cells .

Biochemical Pathways

Given its inhibitory effects on HepG2 cells infected with hepatitis B virus, it is likely that it affects pathways related to viral replication or the cellular response to viral infection .

Result of Action

The primary result of 4,5-Dihydroblumenol A’s action is the inhibition of HepG2 cells infected with hepatitis B virus . This suggests that it may have potential therapeutic applications in the treatment of hepatitis B.

生化分析

Biochemical Properties

It is known to be a norisoprenoid , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Given its classification as a norisoprenoid , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

属性

IUPAC Name |

(4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9-10,14,16H,7-8H2,1-4H3/b6-5+/t9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDJYDVWNNFPHR-CHESLIBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315531 | |

| Record name | 4,5-Dihydroblumenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155418-97-6 | |

| Record name | 4,5-Dihydroblumenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155418-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydroblumenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 4,5-Dihydroblumenol A and where is it found?

A1: 4,5-Dihydroblumenol A is a naturally occurring C-13 nor-isoprenoid, a class of compounds derived from carotenoids. It has been isolated from a variety of plant families, including Celastraceae [], Euphorbiaceae [], and Annonaceae []. This compound was first reported from Perrottetia multiflora [], marking its significance as a potential chemotaxonomic marker for this family.

Q2: Are there any reports on the compound's cytotoxic activity against human cancer cell lines?

A2: Yes, 4,5-dihydroblumenol A, alongside other compounds, was isolated from the stem bark of Polyalthia jucunda. While other isolated compounds exhibited limited activity, 4,5-dihydroblumenol A did not show a significant dose-dependent growth inhibitory effect against the tested human tumor and non-tumor cell lines [].

Q3: Has 4,5-Dihydroblumenol A demonstrated any notable biological activity?

A3: Research suggests 4,5-Dihydroblumenol A might possess antiviral properties. In a study investigating anti-HBV constituents from Alternanthera philoxeroides, 4,5-dihydroblumenol A exhibited significant inhibition against HepG2 cells transfected with cloned hepatitis B virus DNA [].

Q4: What is known about the allelopathic activity of 4,5-Dihydroblumenol A?

A4: A study investigated the allelopathic potential of 4,5-Dihydroblumenol A isolated from Tachigali myrmecophyla. The research revealed that the compound exhibited allelopathic activity, impacting germination and seedling development of weed species Mimosa pudica in a concentration-dependent manner [].

Q5: What analytical techniques are typically used to characterize and identify 4,5-Dihydroblumenol A?

A6: The identification of 4,5-Dihydroblumenol A relies heavily on spectroscopic techniques. Researchers utilize a combination of 1H- and 13C-NMR, including one- and two-dimensional techniques, along with mass spectrometry (MS) to elucidate its structure. Additionally, comparisons with existing literature data on spectroscopic properties are crucial for confirming its identity [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)

![4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B240062.png)

![N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)